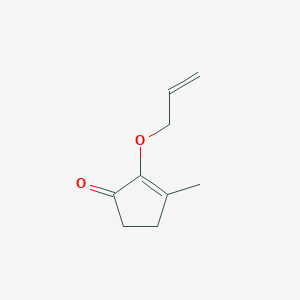
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and an allyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-cyclopenten-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the allyloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: Similar structure but with a pentenyl group instead of an allyloxy group.
2-Cyclopenten-1-one, 3-methyl-: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other cyclopentenone derivatives and expands its utility in various applications .
Propiedades
Número CAS |
77426-27-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-methyl-2-prop-2-enoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-3-6-11-9-7(2)4-5-8(9)10/h3H,1,4-6H2,2H3 |
Clave InChI |
CHXGRZNJICJJCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


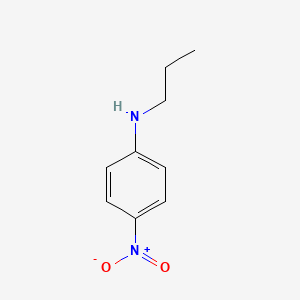

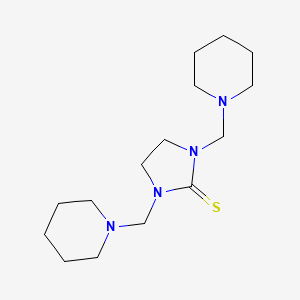
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)

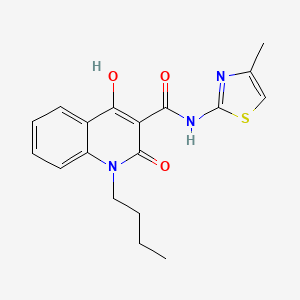



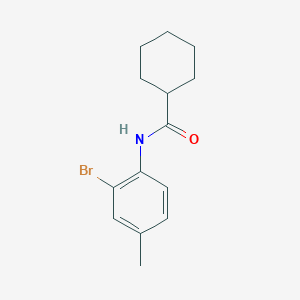



![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
